ethyl 2-[2-(2-ethoxy-2-oxoethyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[2-(2-ethoxy-2-oxoethyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-(2-ethoxy-2-oxoethyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the purino[7,8-a]imidazole core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the ethoxy-oxoethyl group: This step is achieved through esterification reactions, often using ethyl acetate as a reagent.
Final assembly: The final product is obtained by coupling the intermediate compounds under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous flow reactors: For large-scale production with consistent quality.
Purification steps: Including crystallization, distillation, and chromatography to obtain the final pure product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(2-ethoxy-2-oxoethyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The ethoxy-oxoethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Ethyl 2-[2-(2-ethoxy-2-oxoethyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-[2-(2-ethoxy-2-oxoethyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes: Inhibiting or activating their functions.
Interact with receptors: Modulating signal transduction pathways.
Affect cellular processes: Such as cell proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Ethyl 2-[2-(2-ethoxy-2-oxoethyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetate can be compared with similar compounds, such as:
Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate: A simpler ester with different biological activities.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Another ester with distinct structural features and applications.
2-Ethoxyethyl acetate: A related ester with different industrial uses.
The uniqueness of this compound lies in its complex structure and the combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[2-(2-ethoxy-2-oxoethyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O6/c1-6-28-12(24)8-21-10(3)11(4)23-14-15(19-17(21)23)20(5)18(27)22(16(14)26)9-13(25)29-7-2/h6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJIQGHDJOIHGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CC(=O)OCC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.